molecular formula C10H21N3O B7921310 1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921310
M. Wt: 199.29 g/mol
InChI Key: DXMFQCPKTDLYLR-JTQLQIEISA-N
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Description

1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a chiral pyrrolidine derivative featuring an ethanone group at the 1-position and a substituted amine moiety at the 3-position of the pyrrolidine ring. This compound is structurally related to intermediates used in drug discovery, particularly in targeting enzymes or receptors requiring chiral recognition .

Properties

IUPAC Name

1-[(3S)-3-[2-aminoethyl(ethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-12(7-5-11)10-4-6-13(8-10)9(2)14/h10H,3-8,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMFQCPKTDLYLR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with ethylamine and subsequent functionalization with an aminoethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups, often making it more reactive or altering its biological activity.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substitution patterns, stereochemistry, and amino group modifications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Pyrrolidine Position 3) Molecular Weight (g/mol) Key Properties/Applications Source
1-{(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone C₁₁H₂₃N₃O Ethyl-amino-ethyl ~213.3 Chiral intermediate; potential CNS targets
1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone C₁₀H₂₁N₃O Methyl-amino-ethyl (R-configuration) 185.27 Lower steric bulk; altered receptor binding
1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone (CAS 1006495-85-7) C₁₁H₂₁N₃O Cyclopropyl-amino-ethyl 211.31 Enhanced rigidity; metabolic stability
1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone C₁₁H₂₃N₃O Ethyl-amino-ethyl (position 2) 213.32 Altered ring conformation; solubility differences
(S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone (CAS 1354009-90-7) C₉H₁₈N₂O Isopropylamino 170.25 Bulkier substituent; potential steric hindrance

Key Findings :

Stereochemical Influence :

  • The (S)-configuration in the target compound is critical for chiral recognition in biological systems, as seen in its contrast with the (R)-isomer (), which may exhibit divergent binding affinities .

Methyl substitution () lowers molecular weight and steric bulk, possibly enhancing membrane permeability .

Positional Isomerism :

  • Substitution at pyrrolidine position 2 () versus position 3 alters ring puckering and hydrogen-bonding capacity, impacting interactions with target proteins .

Synthetic Accessibility :

  • Friedel-Crafts alkylation () and EDC/HOBt-mediated coupling () are common methods for synthesizing such analogs, though steric hindrance from bulkier groups (e.g., cyclopropyl) may require optimized conditions .

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